

Application Notes and Protocols for Nickel- Catalyzed Reactions Involving Acetonitrile

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Compound of Interest		
Compound Name:	Acetonitrilenickel (1/1)	
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These application notes provide a comprehensive overview of the catalytic cycle of nickel-catalyzed reactions where acetonitrile plays a crucial role, not merely as a solvent but as a key reactant or ligand. Detailed protocols for seminal reactions are provided to enable the practical application of these methodologies in a laboratory setting.

Acetonitrile as a Cyanide Source in Nickel-Catalyzed Cyanation of Aryl Halides and Triflates

A significant advancement in nickel catalysis is the utilization of acetonitrile as a non-toxic and readily available cyanide source for the cyanation of aryl halides and triflates. This transformation proceeds via a C–CN bond cleavage of acetonitrile, offering a safer alternative to traditional cyanation reagents.

A plausible catalytic cycle for this reaction involves the following key steps[1]:

- Reduction of Ni(II) to Ni(0): The catalytic cycle is initiated by the reduction of a Ni(II) precursor to a catalytically active Ni(0) species. This is often achieved using a reductant such as 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine (Si–Me4-DHP), which also acts as a silylating agent later in the cycle[1].
- Oxidative Addition: The generated Ni(0) species undergoes oxidative addition to the aryl halide or triflate (Ar-X) to form a Ni(II)-aryl intermediate.

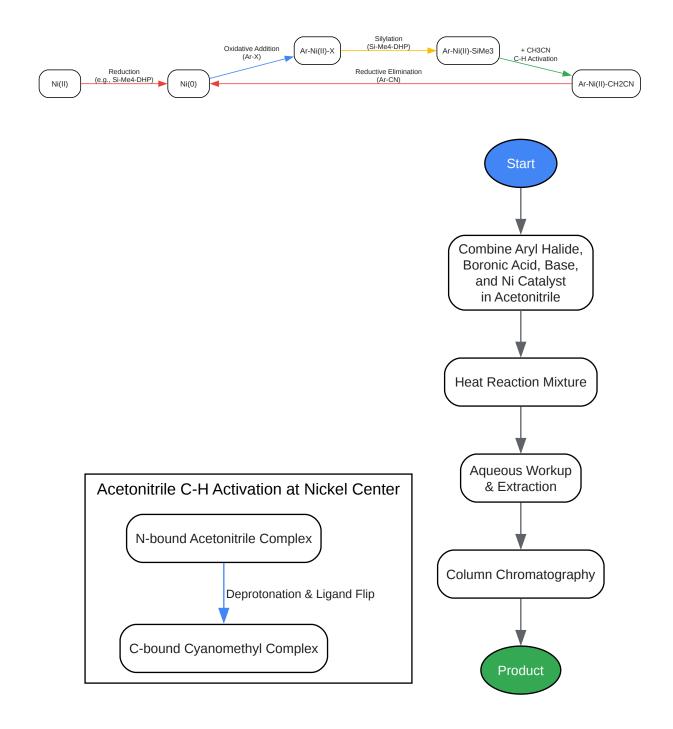


Methodological & Application

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- Silylation and Ligand Exchange: The halide or triflate ligand on the Ni(II) center is silylated by the Si–Me4-DHP, leading to a Ni(II)-aryl-silyl intermediate.
- Acetonitrile Coordination and C-H Activation: Acetonitrile coordinates to the nickel center.
 Subsequent C-H activation of the coordinated acetonitrile leads to the formation of a cyanomethyl-nickel species.
- Reductive Elimination: The final step is the reductive elimination of the aryl cyanide product, regenerating the active Ni(0) catalyst.





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References

- 1. Nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile via C–CN bond cleavage assisted by 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine PMC [pmc.ncbi.nlm.nih.gov]
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